molecular formula C15H20N2O4 B2946624 Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921790-01-4

Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No. B2946624
CAS RN: 921790-01-4
M. Wt: 292.335
InChI Key: ZCZPADHULBHUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The presence of carbamate (O=C=O-N) and methyl (CH3) groups further modify the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[b][1,4]oxazepine ring, followed by the introduction of the ethyl, dimethyl, and carbamate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered benzo[b][1,4]oxazepine ring. The carbamate group is likely to contribute to the reactivity of the compound . The ethyl and dimethyl groups may influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The carbamate group could potentially undergo hydrolysis, and the benzo[b][1,4]oxazepine ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamate group) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications
Carbendazim and tebuconazole, related to Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate in terms of fungicidal activity, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, offering advantages such as reduced environmental toxicity and improved delivery to the site of action (Campos et al., 2015).

Synthetic Methodologies

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines
This study presents the synthesis of benzimidazole-tethered oxazepine hybrids, highlighting methodologies that could be applicable to the synthesis of Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate. The research discusses the molecular structure, charge distributions, and potential nonlinear optical (NLO) properties, indicating a broader application in materials science (Almansour et al., 2016).

Potential Pharmacological Activities

Novel Anticholinesterases Based on the Molecular Skeletons of Furobenzofuran and Methanobenzodioxepine
Research on derivatives of furobenzofuran and methanobenzodioxepine, structures that share some similarity with Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate, has shown potent anticholinesterase activity. This suggests a potential for the development of therapeutic agents targeting neurological disorders such as Alzheimer's disease (Luo et al., 2005).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the provided information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

methyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-5-17-11-8-10(16-14(19)20-4)6-7-12(11)21-9-15(2,3)13(17)18/h6-8H,5,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZPADHULBHUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.